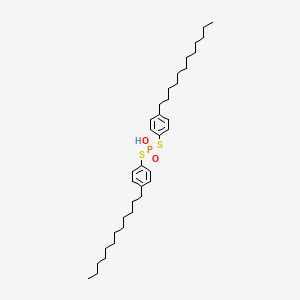
Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate: is an organosulfur compound characterized by the presence of a thiol group attached to a benzene ring, which is further substituted with a dodecyl chain and a hydrogen phosphorodithioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate typically involves the reaction of 4-dodecylbenzenethiol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows:
-
Preparation of 4-dodecylbenzenethiol:
- 4-dodecylbenzenethiol can be synthesized by the reaction of 4-dodecylbenzene with sulfur and a reducing agent such as hydrogen sulfide (H2S) or sodium sulfide (Na2S).
- The reaction is typically carried out in an inert atmosphere to prevent oxidation.
-
Formation of this compound:
- The synthesized 4-dodecylbenzenethiol is then reacted with phosphorus pentasulfide (P2S5) in an appropriate solvent such as toluene or xylene.
- The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity.
- Implementation of safety measures to handle reactive chemicals and prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate undergoes various chemical reactions, including:
-
Oxidation:
- The thiol group can be oxidized to form disulfides or sulfonic acids.
- Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction:
- The compound can be reduced to form the corresponding thiol or phosphorodithioate derivatives.
- Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
-
Substitution:
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
- Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are typically employed.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
- Reduction: Lithium aluminum hydride (LiAlH4).
- Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed:
- Oxidation: Disulfides, sulfonic acids.
- Reduction: Thiol, phosphorodithioate derivatives.
- Substitution: Nitro, sulfonic, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in the synthesis of organosulfur compounds with potential applications in material science.
Biology:
- Investigated for its potential as an antioxidant due to the presence of the thiol group.
- Studied for its interactions with biological macromolecules such as proteins and enzymes.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
- Investigated for its role in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry:
- Utilized as an additive in lubricants and greases to enhance their performance and stability.
- Employed in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
Molecular Targets and Pathways:
- The thiol group in Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate can interact with reactive oxygen species (ROS) and free radicals, neutralizing them and preventing oxidative damage.
- The compound can form stable complexes with metal ions, which may influence various biochemical pathways and processes.
Mechanism:
- The antioxidant activity is primarily attributed to the thiol group, which can donate electrons to neutralize ROS.
- The formation of metal complexes can modulate the activity of metalloenzymes and other metal-dependent biological processes.
Vergleich Mit ähnlichen Verbindungen
- Benzenethiol
- 4-dodecylbenzenethiol
- Hydrogen phosphorodithioate derivatives
Comparison:
- Benzenethiol, 4-dodecyl-, hydrogen phosphorodithioate is unique due to the presence of both the dodecyl chain and the hydrogen phosphorodithioate group, which impart specific chemical properties and potential applications.
- Compared to Benzenethiol, the addition of the dodecyl chain increases hydrophobicity and potential interactions with lipid membranes.
- The hydrogen phosphorodithioate group enhances the compound’s ability to form stable complexes with metal ions, distinguishing it from other thiol derivatives.
Eigenschaften
CAS-Nummer |
65045-84-3 |
|---|---|
Molekularformel |
C36H59O2PS2 |
Molekulargewicht |
619.0 g/mol |
IUPAC-Name |
bis[(4-dodecylphenyl)sulfanyl]phosphinic acid |
InChI |
InChI=1S/C36H59O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)40-39(37,38)41-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3,(H,37,38) |
InChI-Schlüssel |
CRVGAVBEWLIJPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)SP(=O)(O)SC2=CC=C(C=C2)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


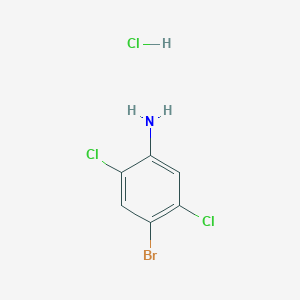
![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
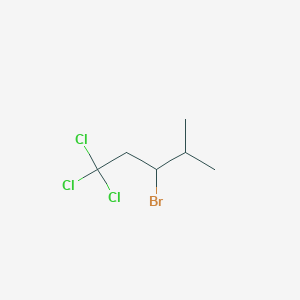




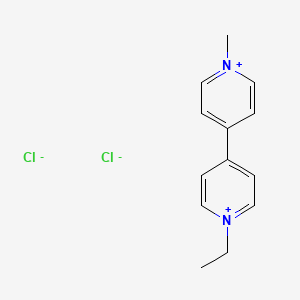
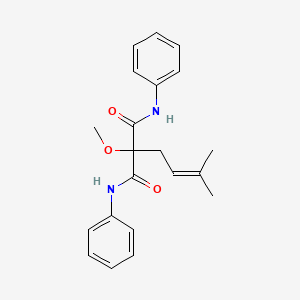
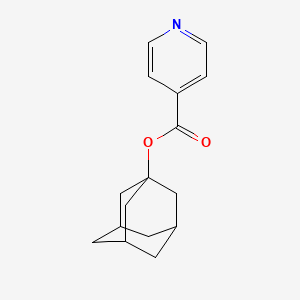
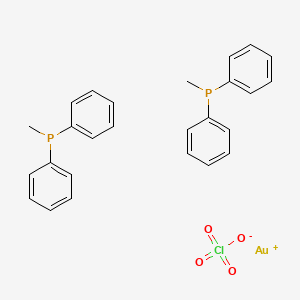
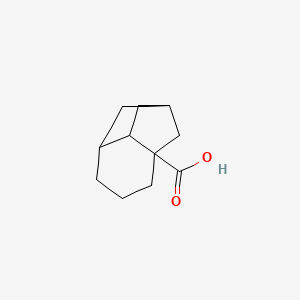
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
